molecular formula C9H13ClN2 B1456507 2-(pyrrolidin-2-yl)pyridine Hydrochloride CAS No. 1312929-35-3

2-(pyrrolidin-2-yl)pyridine Hydrochloride

Cat. No.: B1456507
CAS No.: 1312929-35-3
M. Wt: 184.66 g/mol
InChI Key: LSCGGVWGOBMMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-2-yl)pyridine Hydrochloride is an organic compound with the molecular formula C9H13ClN2. It is a hydrochloride salt form of 2-(pyrrolidin-2-yl)pyridine, which is a heterocyclic compound containing both pyridine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-2-yl)pyridine Hydrochloride can be achieved through various methods. One common approach involves the reaction of pyrrolidine with 2-bromopyridine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)pyridine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)pyridine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can lead to conformational changes in the target protein, affecting its function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-2-yl)pyridine Hydrochloride is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. The presence of both rings allows for versatile interactions with various molecular targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

2-pyrrolidin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h1-2,4,6,9,11H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCGGVWGOBMMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pyrrolidin-2-yl)pyridine Hydrochloride
Reactant of Route 2
2-(pyrrolidin-2-yl)pyridine Hydrochloride
Reactant of Route 3
2-(pyrrolidin-2-yl)pyridine Hydrochloride
Reactant of Route 4
2-(pyrrolidin-2-yl)pyridine Hydrochloride
Reactant of Route 5
2-(pyrrolidin-2-yl)pyridine Hydrochloride
Reactant of Route 6
2-(pyrrolidin-2-yl)pyridine Hydrochloride

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